molecular formula C11H15NO3 B13186558 5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde

5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13186558
M. Wt: 209.24 g/mol
InChI Key: XBEMGRQHGJJWBO-UHFFFAOYSA-N
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Description

5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . This compound features a furan ring substituted with a methoxypiperidinyl group and an aldehyde functional group. It is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 4-methoxypiperidine with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The methoxypiperidinyl group may interact with specific receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the methoxypiperidinyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted research applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(4-methoxypiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-14-9-4-6-12(7-5-9)11-3-2-10(8-13)15-11/h2-3,8-9H,4-7H2,1H3

InChI Key

XBEMGRQHGJJWBO-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=CC=C(O2)C=O

Origin of Product

United States

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